Gymnemoside b
Description
Structure
2D Structure
Properties
CAS No. |
174232-51-0 |
|---|---|
Molecular Formula |
C43H66O14 |
Molecular Weight |
807 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aS,9S,10S,12aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-27(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-28(43)54-22(3)46/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27?,28-,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |
InChI Key |
TUFFPVGNIUQUNL-HVGPGFHUSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)OC(=O)C)CO)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Synonyms |
16-O-acetyl-21-O-tigloylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside B |
Origin of Product |
United States |
Pharmacological Activities and Mechanistic Investigations of Gymnemoside B
Effects on Glucose Metabolism in Experimental Models
Inhibition of Intestinal Glucose Absorption (In Vitro and In Vivo Non-Human Models)
Gymnemoside B, a triterpenoid (B12794562) saponin (B1150181) found in Gymnema sylvestre, has demonstrated potential in modulating intestinal glucose absorption, a key process in postprandial hyperglycemia. mdpi.comfrontiersin.org Studies using various experimental models have shown that certain compounds from Gymnema sylvestre, including this compound, can interfere with the uptake of glucose from the gut. mdpi.comingentaconnect.com
In vivo studies in rats have shown that this compound exhibits a slight inhibitory activity on the increase of glucose absorption. mdpi.com This effect is attributed to the ability of certain gymnemic acid analogues to interfere with glucose transport across the intestinal epithelium. ingentaconnect.com The crude saponin fraction from Gymnema sylvestre leaf extracts, which contains this compound, has been reported to decrease glucose absorption in the small intestine of rats. frontiersin.org This leads to a suppression of the rise in blood glucose levels after a meal. frontiersin.org
The mechanism behind this inhibition is thought to involve the interaction with glucose transporters in the intestine. ingentaconnect.com Specifically, some fractions isolated from gymnemic acid have been shown to inhibit glucose uptake by interfering with the sodium-dependent glucose cotransporter 1 (SGLT1). ingentaconnect.comgenome.jp While gymnemic acids II and III have shown potent inhibitory activities on glucose uptake in rat small intestine fragments, this compound, along with gymnemic acids III, V, and VII, displayed a more modest inhibitory effect on glucose absorption. mdpi.com
It is important to note that not all constituents of Gymnema sylvestre have the same effect. For instance, gymnemic acid I and gymnemasaponin V were found to lack this inhibitory activity on glucose absorption at the same tested dose. mdpi.com
Interactive Data Table: Effect of this compound on Intestinal Glucose Absorption
| Compound | Experimental Model | Finding | Reference |
| This compound | Oral glucose-loaded rats | Slight inhibitory activity on the increase of glucose absorption. | mdpi.com |
| Gymnemic acids III, V, and VII | Oral glucose-loaded rats | Slight inhibitory activity on the increase of glucose absorption. | mdpi.com |
| Gymnemic acid I and gymnemasaponin V | Oral glucose-loaded rats | Lacked inhibitory activity on glucose absorption. | mdpi.com |
| Crude saponin fraction (containing gymnemosides) | Rats | Decreased glucose absorption in the small intestine. | frontiersin.org |
Modulation of Plasma Glucose Levels (In Vivo Non-Human Models)
This compound has been investigated for its effects on plasma glucose levels in various non-human models of diabetes. In streptozotocin (B1681764) (STZ)-induced diabetic mice, which model type 1 diabetes, administration of certain Gymnema sylvestre extracts has shown promise in managing hyperglycemia. researchgate.netfrontiersin.org Similarly, in high-fructose diet and STZ-induced type 2 diabetic rat models, polyherbal formulations containing Gymnema sylvestre have demonstrated significant antidiabetic effects by reducing serum glucose levels. ajol.infosilae.it
Oral glucose tolerance tests (OGTT) are a common method to assess how well an organism processes a glucose load. nih.govwikipedia.orgmayoclinic.org In oral glucose-loaded rats, this compound, along with gymnemic acids III, V, and VII, exhibited a slight inhibitory activity against the rise in serum glucose levels. mdpi.com This suggests a modest improvement in glucose tolerance. Studies on polyherbal extracts containing Gymnema sylvestre have also shown a significant decrease in blood glucose levels during OGTT in diabetic mice. ajol.info
The administration of Gymnema sylvestre extracts has been shown to reduce postprandial serum glucose and improve glucose tolerance in mildly diabetic rats. ajol.info Furthermore, long-term oral administration of a water-extracted fraction of G. sylvestre leaves has been reported to normalize fasting blood glucose levels, partly through the revitalization of pancreatic beta cells. ajol.info
Interactive Data Table: Effect of this compound on Plasma Glucose Levels in Non-Human Models
| Model | Compound/Extract | Observation | Reference |
| Streptozotocin-diabetic mice | Gymnemic acid IV | Significantly reduced blood glucose levels. | researchgate.net |
| Oral glucose-loaded rats | This compound, Gymnemic acids III, V, and VII | Slight inhibitory activity on the increase in serum glucose. | mdpi.com |
| High-fructose diet/STZ-induced diabetic rats | Polyherbal extract with Gymnema sylvestre | Significantly decreased blood glucose levels. | ajol.info |
| Mildly diabetic rats | Gymnema sylvestre extract | Reduced postprandial serum glucose and improved glucose tolerance. | ajol.info |
Molecular and Cellular Mechanisms in Glucose Homeostasis
Enzyme Modulation (e.g., α-Glucosidase, Glyceraldehyde-3-Phosphate Dehydrogenase)
This compound and related compounds from Gymnema sylvestre influence glucose metabolism through the modulation of key enzymes. One of the primary targets is α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and subsequently lower post-meal blood glucose spikes.
While some studies have reported that extracts of Gymnema sylvestre show remarkable inhibitory effects on α-glucosidase, others have found that specific purified compounds like gymnemic acid IV did not have a significant inhibitory effect on this enzyme in the brush border membrane vesicles of the small intestine in normal rats. frontiersin.orgnih.gov Olean-15-ene type gymnemic acids and arylated gymnemic acids have demonstrated dose-dependent inhibition of α-glucosidase. researchgate.net
The precise role of this compound in directly inhibiting α-glucosidase requires further clarification, as much of the research has focused on crude extracts or other specific gymnemic acids.
Information regarding the direct effect of this compound on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is not extensively available in the provided search results.
Receptor and Transporter Interactions (e.g., Insulin (B600854) Receptor, Glucose Transporters)
The interaction of this compound with key proteins involved in glucose transport and signaling, such as the insulin receptor and glucose transporters (GLUTs), is a critical area of its mechanistic investigation.
Computational studies involving molecular docking have suggested that this compound, along with other compounds from Gymnema sylvestre like Conduritol E tetranitro, GS4, Gymnemic acid I, Gymnemic acid II, and Gymnemoside A, could be potent antidiabetic drug candidates due to their high binding affinity to the insulin receptor protein. nih.govresearchgate.net The insulin receptor is a transmembrane protein that, upon binding to insulin, initiates a signaling cascade leading to cellular glucose uptake. nih.govnih.gov By potentially acting as an agonist to the insulin receptor, this compound could mimic the effects of insulin and promote glucose utilization. nih.govresearchgate.net
The translocation of glucose transporter 4 (GLUT4) to the plasma membrane is a crucial step in insulin-stimulated glucose uptake into muscle and fat cells. wikipedia.orgscielo.brunirioja.esmdpi.com The signaling pathway initiated by insulin binding to its receptor, involving molecules like IRS-1, PI-3 kinase, and Akt, ultimately leads to the fusion of GLUT4-containing vesicles with the cell membrane. wikipedia.orgmdpi.com While direct evidence for this compound's effect on GLUT4 translocation is limited in the provided results, the proposed interaction with the insulin receptor suggests a potential downstream effect on this process.
Furthermore, studies on Gymnema sylvestre extracts suggest an impact on other glucose transporters. For instance, some research indicates that the herb may augment glucose uptake by improving the expression of GLUT2, a glucose transporter found in the pancreas and liver. amazonaws.com
Impact on Pancreatic β-Cell Function and Regeneration (In Vitro and Ex Vivo Studies)
A significant aspect of the antidiabetic potential of compounds from Gymnema sylvestre, including this compound, lies in their effects on pancreatic β-cells, the primary producers of insulin. phcogrev.com Research suggests these compounds can both enhance insulin secretion from existing β-cells and promote the regeneration of these cells. phcogrev.comresearchgate.netfrontiersin.org
In vitro and ex vivo studies have demonstrated that extracts from Gymnema sylvestre can stimulate insulin secretion from isolated mouse islets, the MIN6 β-cell line, and isolated human islets of Langerhans. researchgate.netscispace.com This insulinotropic effect is believed to occur, at least in part, by increasing the permeability of the β-cell membrane to calcium, which is a key trigger for insulin exocytosis. scispace.com Some studies propose that this action is similar to an incretin-mimetic mechanism, which enhances glucose-dependent insulin secretion. nih.gov
Beyond stimulating insulin release, there is compelling evidence for the regenerative potential of these compounds on pancreatic β-cells. nih.govmdpi.comresearchgate.net Histopathological studies in diabetic animal models treated with Gymnema sylvestre have shown regeneration of β-cells. amazonaws.com Gymnemic acid, a major component of these extracts, has been shown to promote β-cell regeneration in streptozotocin-induced type 1 diabetic rats. nih.gov The proposed mechanisms for this regeneration include the stimulation of β-cell proliferation and neogenesis (the formation of new β-cells). frontiersin.orgnih.gov
Mechanistically, gymnemic acid has been found to upregulate key pancreatic regenerative transcription factors such as Pdx1, Neurogenin 3, and MafA. nih.gov These factors are crucial for β-cell development and function. Furthermore, gymnemic acid has been observed to protect β-cells from damage caused by oxidative stress. researchgate.net
Interactive Data Table: Effects of Gymnema Sylvestre Compounds on Pancreatic β-Cells
| Study Type | Model | Compound/Extract | Key Finding | Reference |
| In vitro | MIN6 β-cell line, isolated mouse and human islets | Gymnema sylvestre extract (OSA) | Stimulated insulin secretion without compromising cell viability at low concentrations. | scispace.com |
| In vitro | RIN5-F cells | Gymnemic acid | Increased insulin expression in high glucose conditions. | nih.gov |
| In vivo | Streptozotocin-induced diabetic rats | Gymnemic acid | Promoted β-cell regeneration by upregulating regenerative transcription factors. | nih.gov |
| In vivo | Alloxan-induced diabetic rats | Gymnema sylvestre extract | Helped restore alloxan-induced β-cell degeneration. | researchgate.net |
Antimicrobial and Antifungal Activity Research
This compound has demonstrated potential as an antimicrobial and antifungal agent in several research studies.
The cell envelopes of Gram-positive and Gram-negative bacteria present distinct barriers to external compounds. nih.gov Gram-positive bacteria have a thick peptidoglycan layer, whereas Gram-negative bacteria possess a more complex outer membrane that acts as a significant permeability barrier. wikipedia.orgnih.gov While specific studies detailing the effects of pure this compound on the membrane permeability of these bacteria were not found, research on extracts from Gymnema sylvestre, containing gymnemosides, has indicated antimicrobial activity. nih.gov The mechanism of action for many antimicrobial agents involves disrupting the bacterial membrane, leading to increased permeability and cell death. gardp.orgmdpi.com
In vitro studies have demonstrated the antifungal efficacy of saponin-rich extracts from Gymnema sylvestre, which include this compound, against common storage fungi. nih.govresearchgate.net These extracts have shown notable effectiveness against species such as Penicillium digitatum, Penicillium expansum, and Aspergillus flavus. nih.govresearchgate.net One study reported that a chloroform-soluble fraction of G. sylvestre was particularly effective, which is significant as this compound is a saponin likely present in such fractions. nih.gov The antifungal activity of plant extracts is a promising area of research for developing natural alternatives to synthetic fungicides for post-harvest management. mdpi.comfrontiersin.orgscielo.br
To understand the mechanism of antifungal action, molecular docking studies have been performed with key fungal enzymes. One such target is Cytochrome P450 Sterol 14-α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov
Interactive Table: Antifungal Activity of Gymnema Saponins (B1172615)
| Fungal Species | Type | Efficacy of Extract |
|---|---|---|
| Penicillium digitatum | Storage Fungus | High |
| Penicillium expansum | Storage Fungus | Moderate |
| Aspergillus flavus | Storage Fungus | Moderate |
Antifungal Efficacy against Storage Fungi (In Vitro Studies)
Other Investigated Pharmacological Effects (Mechanistic Basis)
Research has indicated that extracts of Gymnema sylvestre, containing this compound, possess anti-inflammatory properties. nih.govresearchgate.net Mechanistic studies suggest that these effects are mediated through the modulation of key inflammatory signaling pathways.
One of the primary pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govresearchgate.net In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. Extracts containing gymnemosides have been shown to suppress the activation of NF-κB. nih.gov
Another important signaling route is the MAPK (Mitogen-activated protein kinase) pathway, which is also involved in regulating inflammatory responses. nih.govresearchgate.net Studies have demonstrated that Gymnema sylvestre extracts can modulate the MAPK pathway, contributing to their anti-inflammatory effects. nih.govresearchgate.net By targeting these fundamental pathways, compounds like this compound can help to mitigate inflammatory processes. mdpi.comscielo.br
Lipid Metabolism Modulation (Mechanistic Focus in Non-Human Models)
While direct in-vivo studies focusing exclusively on this compound's effect on lipid metabolism are not extensively documented, computational research provides a potential mechanistic pathway. In-silico docking studies have investigated the interaction between various compounds from Gymnema sylvestre and endothelial nitric oxide synthase (eNOS), an enzyme crucial for vascular health and metabolic regulation. researchgate.netresearchgate.net
These computational models predicted that this compound has a strong affinity for and binds to eNOS. researchgate.netresearchgate.net Specifically, this compound was shown to bind at the Phe460 site of the enzyme with a significant binding energy. researchgate.net The modulation of the eNOS pathway is critical for the production of nitric oxide (NO), a signaling molecule involved in vasodilation and various metabolic processes. Dysregulation of this pathway is often associated with metabolic disorders. By potentially acting as an agonist for eNOS, this compound could contribute to the regulation of vascular function, which in turn may influence lipid metabolism. researchgate.net While broader studies on Gymnema sylvestre extracts have shown effects on suppressing body weight gain and the accumulation of liver lipids in rats fed high-fat diets, the specific contribution of this compound to these outcomes requires further direct investigation. researchgate.net
| Compound | Molecular Target (Predicted) | Binding Site (Predicted) | Potential Implication |
| This compound | Endothelial Nitric Oxide Synthase (eNOS) | Phe460 | May act as an agonist, potentially influencing vascular function and related metabolic pathways. researchgate.net |
Potential in Gastrointestinal Function Modulation
Research in non-human models has demonstrated that this compound plays a role in modulating gastrointestinal function, particularly concerning nutrient absorption. wholisticmatters.commdpi.com
Studies conducted on rats have shown that this compound exhibits a modest but measurable inhibitory effect on the absorption of glucose from the intestine. wholisticmatters.commdpi.comresearchgate.netphcogrev.com In experiments involving oral glucose loading in rats, this compound, along with other related compounds like gymnemic acids III, V, and VII, was found to slightly inhibit the subsequent increase in serum glucose levels. wholisticmatters.commdpi.comphcogrev.com This effect was in contrast to other principal constituents, such as gymnemic acid I and gymnemasaponin V, which did not show this activity under the same conditions. wholisticmatters.commdpi.comphcogrev.com The underlying mechanism is believed to be the inhibition of glucose uptake from the small intestine. nih.gov This suggests a direct interaction with the intestinal receptors or transporters responsible for sugar absorption. nih.gov
| Compound | Model System | Observed Effect | Key Finding |
| This compound | Oral glucose-loaded rats | Slight inhibitory activity against glucose absorption. | Contributed to the reduction of serum glucose increase post-oral glucose administration. wholisticmatters.commdpi.comphcogrev.com |
Structure Activity Relationship Sar Studies of Gymnemoside B and Its Analogs
Impact of Aglycone and Glycosidic Moiety Variations on Biological Activity
The fundamental structure of gymnemoside b consists of a triterpenoid (B12794562) aglycone (gymnemagenin) to which a glucuronic acid moiety is attached at the C-3 position. nih.govjetir.org The presence and nature of both the aglycone and the glycosidic unit are critical determinants of biological activity.
Variations in the aglycone and glycoside components significantly influence the pharmacological profile. For instance, the aglycone alone, gymnemagenin (B129900), is considered inactive. nih.govmdpi.com This highlights the essential role of the glycosidic moiety in conferring biological effects. The activity of saponins (B1172615) is often strongly influenced by the structure of the oligosaccharide chain. semanticscholar.org Studies on various triterpenoid saponins suggest that the 3-O-glycoside moiety is a crucial requirement for activities such as the inhibition of elevated blood alcohol and glucose levels. nih.gov
In a comparative study on glucose absorption, this compound, which possesses a 3-O-glucuronide unit, exhibited slight inhibitory activity. mdpi.comresearchgate.netphcogrev.com In contrast, other complex saponins from Gymnema sylvestre showed differing levels of activity, suggesting that the specific type and linkage of sugars in the glycosidic chain are pivotal. Research indicates that while the core 3-O-glucuronyl oleanane-type structure might stimulate glucose uptake, further glycosylation of the glucuronic acid can diminish this activity. phcogrev.com This is supported by findings that triterpenoid sapogenins (the aglycones) can have their potential activity decreased by glycosylation. nih.gov
The hydroxylation pattern on the oleanane-type aglycone also plays a role. This compound's aglycone, gymnemagenin, is a pentahydroxy triterpene. phcogrev.com The specific location of these hydroxyl groups, particularly those available for acylation (discussed in the next section), differentiates it from other gymnemic acids and contributes to its unique activity profile.
Role of Acyl Moieties in Pharmacological Effects
Acyl groups attached to the aglycone or sugar moieties are a defining feature of gymnemic acids and play a crucial role in their pharmacological effects. nih.gov this compound is specifically identified as 16-O-acetyl-21-O-tigloyl-gymnemagenin 3-O-β-d-glucupyranosiduronic acid, indicating it has two acyl groups: an acetyl group at C-16 and a tigloyl group at C-21. nih.gov
Research suggests that while acyl groups may not be absolutely essential for some biological activities, they significantly enhance them. nih.govmdpi.com For example, the antisweet activity of gymnemic acid analogs is found to be directly proportional to the number of acyl groups present in the molecule. mdpi.com The deacylation of gymnemic acids has been shown to diminish their interaction with certain enzymes, indicating that these acyl moieties are necessary for some pharmacological actions. researchgate.net This is consistent with the hypothesis that ester groups can play an important role in anti-sweetness activity. mdpi.com
In the context of glucose absorption inhibition, this compound was found to have a slight effect. nih.govmdpi.comresearchgate.net The specific nature and position of its acetyl and tigloyl groups contribute to this activity level, which differs from other gymnemic acids with different acylation patterns. For instance, gymnemic acids III, V, and VII, which also possess acyl groups, showed similar slight inhibitory activity, whereas the principal constituent gymnemic acid I, which has a different acylation pattern, lacked this activity. mdpi.comresearchgate.net It has also been noted that an acetyl group linked to the 16- or 22-hydroxyl group can easily migrate to the primary 28-hydroxyl group, a transformation that could potentially alter biological activity. researchgate.netresearchgate.net
Comparative Analysis with Other Gymnemic Acids and Saponins
The biological activity of this compound is best understood when compared with other structurally related gymnemic acids and saponins from Gymnema sylvestre. These comparisons reveal subtle but important structure-activity relationships.
In studies examining the inhibition of glucose absorption in oral glucose-loaded rats, this compound, along with gymnemic acids III, V, and VII, demonstrated a slight inhibitory effect. In contrast, gymnemic acid I and gymnemasaponin V, two principal constituents of the plant, were found to lack this specific activity at the same dose. nih.govmdpi.comresearchgate.netphcogrev.comjgtps.com This suggests that the specific combination of the aglycone structure and the acylation pattern of this compound is more favorable for this particular biological action than that of gymnemic acid I.
Computational docking studies have further elucidated these differences at a molecular level. In a study docking various Gymnema compounds to the endothelial nitric oxide synthase (eNOS) protein, this compound was observed to bind at the Phe 460 site with a low binding energy, suggesting good affinity. jyoungpharm.org Its binding energy was comparable to gymnema saponin (B1150181) II and IV. jyoungpharm.org Another molecular docking study targeting the insulin (B600854) receptor found that this compound had a considerable binding affinity, suggesting it could be a potent antidiabetic candidate. nih.govijcrt.org
In an antifungal activity screening, this compound was compared to other saponins against fungal cytochrome P450. The results, ranked by binding energy, placed this compound as less potent than gymnemic acid IV and gymnemoside A, but more potent than gymnemasin A. frontiersin.org
| Compound | Target Protein | Finding | Reference(s) |
| This compound | Glucose Transporters (in vivo) | Slight inhibitory activity on glucose absorption | mdpi.com, nih.gov, researchgate.net, phcogrev.com |
| Gymnemic Acid I | Glucose Transporters (in vivo) | Lacked inhibitory activity on glucose absorption | mdpi.com, nih.gov |
| Gymnemasaponin V | Glucose Transporters (in vivo) | Lacked inhibitory activity on glucose absorption | researchgate.net, phcogrev.com |
| This compound | Endothelial Nitric Oxide Synthase (eNOS) | Binds at Phe 460 site with low binding energy | jyoungpharm.org |
| Gymnema Saponin V | Endothelial Nitric Oxide Synthase (eNOS) | Showed the best binding energy of the tested compounds | jyoungpharm.org |
| This compound | Insulin Receptor | Significant binding affinity, suggested as a potent drug candidate | nih.gov, ijcrt.org |
| This compound | Fungal Cytochrome P450 | Moderate binding affinity, less than Gymnemic Acid IV | frontiersin.org |
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting and understanding the SAR of complex molecules like this compound.
Molecular docking simulations have been used to predict how this compound and its analogs interact with various protein targets at an atomic level. These studies calculate the binding affinity (often expressed as binding energy) and visualize the interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site of a target protein.
eNOS Docking: A study on endothelial nitric oxide synthase (eNOS) showed that this compound, along with several other saponins from Gymnema sylvestre, had low binding energies, indicating a high affinity for the enzyme. jyoungpharm.org Specifically, this compound was predicted to bind at the Phe 460 site, similar to the agonist serotonin. jyoungpharm.org
Insulin Receptor Docking: In a computational study targeting the insulin receptor for diabetes, this compound was one of six compounds out of ten from Gymnema sylvestre identified as having significant pharmacokinetic properties and a considerable binding affinity to the receptor. nih.govijcrt.orgresearchgate.net
Antifungal Target Docking: Docking studies against fungal cytochrome P450 sterol 1,4-α-demethylase were used to explain the antifungal activity of Gymnema saponins. This compound was among the tested compounds, and its binding energy was used to rank its potential efficacy relative to other saponins like gymnemic acid IV. frontiersin.org
Advanced Analytical and Bioanalytical Methodologies for Gymnemoside B Quantification in Research
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of saponins (B1172615) like Gymnemoside b from Gymnema sylvestre extracts. Its high resolution and adaptability make it ideal for separating individual components from a complex mixture of structurally similar compounds. nih.govresearchgate.net
HPLC systems equipped with Ultraviolet (UV) or Photodiode Array (PDA) detectors are widely used for the quantification of phytoconstituents. researchgate.net A PDA detector offers the advantage of acquiring full UV-visible spectra for each peak, aiding in peak identification and purity assessment. mdpi.com For triterpenoid (B12794562) saponins like this compound, which lack a strong chromophore, detection is often performed at lower wavelengths, typically between 200 and 240 nm, to maximize sensitivity. mdpi.comnamduoc.vn The method's validation typically includes assessments of linearity, precision, accuracy, and robustness to ensure reliable quantification in various extracts. researchgate.netnih.gov
Table 1: Representative HPLC-UV/PDA Method Parameters for Saponin (B1150181) Analysis
| Parameter | Typical Conditions | Rationale & Notes |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns are standard for separating moderately polar to nonpolar compounds like saponins. mdpi.comjpionline.org |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with 0.1% Formic Acid) | A gradient elution is necessary to resolve the many components in a crude extract. mdpi.comfrontiersin.org Formic acid helps to improve peak shape and ionization efficiency if coupled to a mass spectrometer. |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. mdpi.comfrontiersin.org |
| Detection Wavelength | 205 - 230 nm | Saponins have weak UV absorbance; lower wavelengths are used for detection. A PDA detector can monitor a range of wavelengths simultaneously. mdpi.comnamduoc.vn |
| Column Temperature | 25 - 30°C | Maintaining a constant column temperature ensures reproducible retention times. frontiersin.orgnih.gov |
Coupling HPLC with Mass Spectrometry (MS), particularly tandem MS (MS/MS), provides unparalleled specificity and sensitivity for identifying and quantifying this compound, even at low concentrations in complex matrices. nih.govfrontiersin.org This technique is essential for definitive structural confirmation. In studies analyzing extracts from Gymnema sylvestre, this compound was identified using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS). nih.govfrontiersin.org The analysis, often conducted in positive electrospray ionization (ESI) mode, identifies this compound by its specific mass-to-charge ratio ([M+H]⁺) and its characteristic fragmentation patterns in MS/MS mode. nih.govfrontiersin.org
Table 2: LC-MS Identification of this compound
| Analyte | Formula | Retention Time (Rt) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |
| This compound | C₄₃H₆₆O₁₄ | 16.17–18.95 min | 807.4530 | 645, 483 | nih.govfrontiersin.org |
UV/Photodiode Array (PDA) Detection
Ultrafiltration Coupled with HPLC-MS for Ligand Screening
A novel and efficient approach for identifying bioactive compounds that bind to specific biological targets is ultrafiltration coupled with HPLC-MS (UF-HPLC-MS). frontiersin.orgnih.gov This method has been successfully applied to screen for α-glucosidase inhibitors in Gymnema sylvestre extracts. frontiersin.orgfrontiersin.org The process involves incubating the plant extract with the target enzyme (e.g., α-glucosidase), followed by separation using an ultrafiltration membrane. frontiersin.org Unbound small molecules pass through the filter, while the enzyme and any bound ligands are retained. The bound ligands are then released and analyzed by HPLC-MS. frontiersin.org By comparing the chromatograms of the test sample with a denatured enzyme control, researchers can rapidly identify potential inhibitors, including this compound, from a complex mixture without the need for extensive purification. frontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.comfujifilm.com Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte and is insensitive to differences in molecular structure, making it a powerful tool for purity assessment and concentration determination of natural products. mestrelab.comnih.gov
For quantification, a certified reference material with a known purity is added to the sample as an internal standard. sigmaaldrich.com The concentration of this compound can be calculated by comparing the integral of one of its specific, well-resolved proton signals with the integral of a signal from the internal standard. nih.gov This technique is highly valued in metrology and for certifying reference materials due to its direct traceability to SI units. nih.govsigmaaldrich.com While NMR is frequently used for the structural elucidation of compounds like this compound, its application as qNMR provides a highly accurate and precise method for determining the absolute content of the compound in a given sample. frontiersin.orgfrontiersin.orgresearchgate.net
Other Chromatographic and Electrophoretic Techniques (e.g., TLC, SDS-PAGE)
Beyond HPLC, other techniques play supporting roles in the analysis of this compound and related extracts.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of Gymnema sylvestre extracts. nih.gov Researchers use TLC on silica (B1680970) gel plates to check the purity of isolated fractions, monitor the progress of a reaction, or quickly profile the phytochemical composition of an extract. acs.orgnih.gov For instance, a methanol-extracted fraction of G. sylvestre produced a single spot on a Silica-GF254 TLC plate, indicating the successful isolation of a specific group of compounds. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is an electrophoretic technique used to separate proteins based on their molecular weight. It is not used for the direct analysis of this compound itself. Instead, it serves as a bioanalytical tool to study the compound's effects on biological systems. For example, research has employed SDS-PAGE to qualitatively analyze the leakage of cytosolic proteins from bacterial cells after treatment with G. sylvestre extracts, thereby providing evidence of membrane-permeabilizing activity. acs.orgnih.govmdpi.com
Sample Preparation Techniques for Complex Biological Matrices in Research
The effective analysis of this compound, particularly in complex biological matrices like plasma or tissue, hinges on robust sample preparation to remove interfering substances. nih.gov
Extraction from Plant Material: The initial step for analyzing plant matter involves extraction. This is commonly achieved using solvents like methanol (B129727) or through sequential extraction with solvents of increasing polarity to yield fractions enriched with specific compound classes. acs.orgnih.gov Acidification of a crude extract can also be used to precipitate certain fractions. nih.gov
Preparation for Bioanalysis: When quantifying analytes in biological fluids such as plasma or urine, sample cleanup is critical. nih.gov High-abundance proteins can interfere with analysis and must be removed. nih.gov Common techniques include:
Protein Precipitation: Adding organic solvents like acetonitrile to a plasma sample causes proteins to precipitate, which can then be removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning and concentrating analytes from a complex sample. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a different solvent. nih.gov
These preparation steps are crucial for reducing matrix effects and ensuring the accuracy and reliability of subsequent quantitative analysis by methods like LC-MS/MS. nih.govnih.gov
Future Research Directions and Emerging Paradigms for Gymnemoside B
Deciphering Unexplored Molecular Pathways and Cellular Targets
Current knowledge suggests that Gymnemoside B, along with other gymnemic acids, exerts its effects through various mechanisms, including the inhibition of glucose absorption. wholisticmatters.commdpi.comipsgwalior.orgsilae.it However, a complete picture of its molecular journey within a cell is yet to be painted. Future research must focus on identifying the full spectrum of its cellular targets and the signaling pathways it modulates.
Initial in silico studies have provided some clues. Molecular docking analyses suggest that this compound can interact with several proteins. For instance, it has shown potential binding affinity for endothelial nitric oxide synthase (eNOS), with a predicted binding energy of -13.77, targeting the Phe460 site, similar to the agonist serotonin. jyoungpharm.org Another study identified this compound as a potential inhibitor of cytochrome P450 sterol 1,4-α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi, with a notable docking score. frontiersin.org Furthermore, computational studies have explored its binding affinity to the insulin (B600854) receptor. ijcrt.org
These computational predictions, while valuable, require experimental validation. Future studies should employ techniques like chemical proteomics to identify direct binding partners of this compound within the cellular milieu. researchgate.net Investigating its impact on key signaling pathways involved in metabolism and inflammation, such as the NF-κB and MAPK pathways, will also be crucial, especially considering the anti-inflammatory properties observed with Gymnema sylvestre extracts. researchgate.net Understanding these fundamental interactions will provide a more precise understanding of its mechanism of action and pave the way for more targeted therapeutic applications.
Investigation of Synergistic Effects with Other Phytoconstituents
Gymnema sylvestre is a rich source of various bioactive compounds, including other gymnemic acids, gymnemasaponins, flavonoids, and alkaloids. nih.govfrontiersin.org The therapeutic effects of the whole plant extract are likely the result of complex interactions between these constituents. Therefore, investigating the synergistic effects of this compound with other co-occurring phytoconstituents is a promising avenue of research.
Future research should systematically evaluate the synergistic potential of this compound in combination with other specific compounds from G. sylvestre. This could involve in vitro checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic) and subsequent in vivo studies in non-human models to validate these findings. Such research could lead to the development of potent polyherbal formulations with enhanced efficacy. nih.gov
Development of Novel this compound Derivatives for Enhanced Specificity in Research Applications
The chemical structure of this compound offers a scaffold for the synthesis of novel derivatives with potentially improved properties. While research on the development of semi-synthetic triterpenoid (B12794562) saponin (B1150181) derivatives with immune-stimulating activity has been conducted, specific efforts focused on this compound are limited. nih.gov
Future synthetic chemistry efforts could focus on modifying the structure of this compound to enhance its specificity for particular cellular targets or to improve its pharmacokinetic properties for research purposes. For instance, creating derivatives with altered glycosylation patterns or acyl groups could modulate their biological activity, as the acylation of gymnemic acids is known to affect their pharmacological effects. wholisticmatters.com The development of such derivatives would provide valuable tools for probing biological systems with greater precision and could lead to the identification of more potent and selective research compounds.
Advanced In Vitro and In Vivo (Non-Human) Model Systems for Mechanistic Elucidation
To gain a deeper understanding of the mechanisms of action of this compound, the use of advanced model systems is imperative. While initial in vitro studies have utilized models like rat small intestine fragments to study glucose uptake inhibition, and in vivo studies have been conducted in rats to assess effects on blood glucose levels, there is a need for more sophisticated models. mdpi.comtandfonline.com
Future in vitro research could employ three-dimensional (3D) cell culture models, such as organoids, which more closely mimic the physiological environment of tissues compared to traditional 2D cell cultures. episkin.com For instance, intestinal organoids could provide a more accurate platform to study the effects of this compound on glucose transport and gut hormone secretion.
In the realm of non-human in vivo research, the use of genetically modified animal models can help to pinpoint the specific molecular targets of this compound. For example, studies in knockout mice lacking specific receptors or enzymes predicted to interact with this compound could confirm its mechanism of action. nih.gov Furthermore, model organisms like Drosophila melanogaster have been used to study the effects of Gymnema sylvestre extract on metabolic parameters and could be a valuable tool for high-throughput screening of this compound and its derivatives. researchgate.net
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of this compound. humanspecificresearch.org These technologies, including metabolomics and proteomics, allow for the large-scale analysis of metabolites and proteins, providing a comprehensive snapshot of the molecular changes induced by a compound. nih.govebsco.com
Metabolomics can be used to analyze the global changes in the metabolite profile of a biological system (e.g., plasma, urine, or tissue) following treatment with this compound. This can reveal novel metabolic pathways affected by the compound and identify new biomarkers of its activity. nih.govfrontiersin.org For example, untargeted metabolomics analysis has been used to characterize the phytochemical profile of G. sylvestre extracts. frontiersin.org
Proteomics can identify changes in the abundance and post-translational modifications of proteins in response to this compound. frontiersin.orgnih.gov This can help to identify its direct and indirect cellular targets and elucidate the signaling pathways it modulates. researchgate.netnih.gov For example, a quantitative chemical proteomic approach was used to identify the ribosome complex as a major partner of Gymnemic Acid I. researchgate.net
By combining data from metabolomics, proteomics, and even genomics and transcriptomics, researchers can construct a more complete and integrated model of the biological effects of this compound. humanspecificresearch.orgscribd.com This holistic approach will be instrumental in uncovering its full potential and guiding future research and development.
Q & A
Q. How can bioinformatics tools improve target prediction for this compound?
- Methodology : Utilize cheminformatics platforms (SwissTargetPrediction, PharmMapper) to predict binding targets. Validate predictions via molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .
Ethical and Methodological Pitfalls
Q. What are common sources of bias in this compound in vivo studies, and how can they be mitigated?
Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
